3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11-17(19(21)23-3)15-10-14(8-9-16(15)24-11)25-18(20)12-4-6-13(22-2)7-5-12/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVRIKRSPIMURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Overview
- IUPAC Name : 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate
- Molecular Formula : C18H18O5
- Molecular Weight : 306.34 g/mol
Molecular Structure
The compound features a benzo[b]furan core with methoxycarbonyl and methoxy groups that may influence its biological activity through various mechanisms, including interactions with cellular targets and modulation of biochemical pathways.
Anticancer Properties
Recent studies have indicated that derivatives of benzo[b]furan compounds exhibit significant anticancer activity. For instance, research has shown that certain benzo[b]furan derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The presence of methoxy groups in the structure may enhance this activity by improving solubility and bioavailability.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated in vitro. It was found to scavenge free radicals effectively, which suggests a protective role against oxidative stress-related diseases . The antioxidant mechanism is likely due to the electron-donating ability of the methoxy groups, which stabilize free radicals.
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be beneficial in treating inflammatory conditions and diseases where inflammation plays a critical role .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Cell Signaling Pathways : It may influence signaling pathways such as NF-kB or MAPK, which are crucial in regulating cell survival and inflammation .
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various benzo[b]furan derivatives on different cancer cell lines. The results indicated that compounds similar to this compound showed IC50 values in the micromolar range, demonstrating significant cytotoxicity against breast and lung cancer cells .
Study 2: Antioxidant Evaluation
In an experimental setup, the antioxidant capacity was measured using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, with an IC50 value comparable to known antioxidants like ascorbic acid . This suggests its potential application in formulations aimed at reducing oxidative stress.
Study 3: Anti-inflammatory Mechanism
In vitro studies on macrophage cell lines indicated that treatment with the compound resulted in decreased levels of nitric oxide production and reduced expression of COX-2, a key enzyme involved in inflammation. This supports its potential use as an anti-inflammatory agent .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate exhibit promising anticancer properties. The mechanisms of action include:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells by modulating mitochondrial pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It has been observed to induce S-phase arrest in various cancer cell lines, inhibiting proliferation.
Case Study Data on Anticancer Activity
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| This compound | HepG2 (liver cancer) | 35.01 |
| Doxorubicin (control) | HepG2 | 0.62 |
This data indicates that the compound has significant effects on cancer cell viability, comparable to established chemotherapeutics.
Antimicrobial Activity
The compound also displays notable antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacteria
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 12.0 | 250 |
| This compound | S. aureus | 14.0 | 200 |
These findings suggest the compound's potential as a lead for developing new antimicrobial agents.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups in this compound undergo hydrolysis under acidic or basic conditions:
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Saponification : Treatment with aqueous NaOH or KOH cleaves the 4-methoxybenzoate ester, yielding the corresponding carboxylic acid. For example, similar benzofuran esters hydrolyze in ethanol/water (1:1) at 80°C with 85–90% conversion within 4–6 hours.
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Selective Hydrolysis : The methoxycarbonyl group at position 3 is less reactive than the aryl ester, enabling selective hydrolysis of the 4-methoxybenzoate under mild conditions (e.g., LiOH in THF/H₂O) .
Halogenation Reactions
Electrophilic halogenation occurs at the benzofuran core:
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Bromination : Reaction with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the activated C6 position of the benzofuran ring. Yields range from 70–78% depending on reaction time and temperature .
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Iodination : Iodine monochloride (ICl) in acetic acid selectively substitutes hydrogen at the C7 position, confirmed by NMR shifts (δ 7.8–8.1 ppm for aromatic protons).
Coupling Reactions
The compound participates in cross-coupling reactions via its halogenated derivatives:
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12 h | 82% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 75% |
For instance, brominated analogs couple with aryl boronic acids to introduce substituents like isopropyl or methoxyphenyl groups .
Oxidation and Reduction
-
Benzylic Oxidation : Chromium trioxide (CrO₃) in acetic acid oxidizes the 2-methyl group to a ketone, forming 3-(methoxycarbonyl)-2-acetylbenzo[b]furan-5-yl 4-methoxybenzoate (yield: 68%) .
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Reductive Amination : The ketone intermediate reacts with primary amines (e.g., benzylamine) under H₂/Pd-C to yield aminoalkyl derivatives.
Demethylation and Functionalization
-
Demethylation : BBr₃ in CH₂Cl₂ removes methoxy groups, generating phenolic intermediates. For example, demethylation of the 4-methoxybenzoate group produces a free hydroxyl, enabling further functionalization (e.g., sulfonation or acylation) .
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Ester Interchange : Transesterification with alcohols (e.g., benzyl alcohol) catalyzed by Ti(OiPr)₄ replaces the methyl ester with bulkier groups .
Thermal and Photochemical Stability
-
Thermal Degradation : Differential scanning calorimetry (DSC) reveals decomposition above 220°C, with exothermic peaks corresponding to ester cleavage and benzofuran ring opening.
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Photoreactivity : UV irradiation (254 nm) induces [2+2] cycloaddition at the furan ring, forming dimeric products (confirmed by X-ray crystallography) .
Key Mechanistic Insights
-
Electrophilic Aromatic Substitution : The electron-rich benzofuran ring directs incoming electrophiles to positions C6 and C7 due to resonance stabilization.
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Nucleophilic Attack : Ester carbonyls react with nucleophiles (e.g., Grignard reagents) at the carbonyl carbon, though steric hindrance from the 2-methyl group moderates reactivity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their substituents:
Key Observations :
- Electron-Donating vs.
- Bioactivity : Nitrofuran derivatives (e.g., ) are associated with antimicrobial activity, whereas glycosylated analogs like T-1095 target metabolic pathways (e.g., diabetes) .
- Solubility : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility compared to ester-based compounds.
Physicochemical Properties
Comparative data on molecular weight, polarity, and stability:
Notes:
- TPSA (Topological Polar Surface Area) values correlate with bioavailability; higher TPSA (e.g., T-1095A at 136.0 Ų) often indicates better solubility .
Q & A
Q. What are the standard synthetic routes for 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes such as Claisen condensation for ester formation, Friedel-Crafts acylation for benzofuran core assembly, and Suzuki coupling for aryl group introduction . Optimization includes:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.
- Temperature control : Low temperatures (0–5°C) to minimize side reactions during condensation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Purity validation via HPLC (>98%) and NMR is critical .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at C-5 and C-4') and benzofuran backbone .
- IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (aromatic C=C) .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]⁺) confirmation.
- HPLC : Reverse-phase C18 columns (acetonitrile/water) to assess purity .
Q. How should this compound be stored to ensure stability in long-term studies?
- Storage : In airtight, amber glass containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of ester groups .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor ester bond integrity via HPLC .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in enzyme inhibition assays)?
- Controlled variables : Standardize assay conditions (pH, temperature, solvent) to minimize variability.
- Purity validation : Ensure compound purity >98% (HPLC) to exclude impurities as confounding factors .
- Dose-response curves : Use at least six concentrations in triplicate to improve IC₅₀ accuracy .
- Orthogonal assays : Compare results from fluorescence-based and radiometric assays for cross-validation .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Derivatization : Modify substituents (e.g., replace 4-methoxy with electron-withdrawing groups) to assess impact on target binding .
- Computational modeling : Docking simulations (AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs).
- In vitro assays : Test derivatives against cell lines (e.g., MCF-7 for anticancer activity) with wild-type vs. mutant receptors .
Q. What methodologies are recommended for studying its interactions with biomacromolecules (e.g., proteins, DNA)?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, K𝒹) with immobilized targets .
- Fluorescence quenching : Monitor tryptophan residue changes in proteins upon ligand binding.
- Circular Dichroism (CD) : Detect conformational shifts in DNA/RNA secondary structures .
Q. How can computational chemistry tools predict metabolic pathways and toxicity profiles?
- In silico tools : Use ADMET Predictor™ or SwissADME to estimate metabolic sites (e.g., ester hydrolysis by esterases) .
- Derek Nexus : Predict toxicity endpoints (e.g., hepatotoxicity) based on structural alerts.
- Molecular dynamics : Simulate interactions with cytochrome P450 enzymes to identify potential metabolites .
Methodological Considerations for Data Analysis
Q. What statistical approaches are suitable for analyzing dose-dependent biological responses?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
- ANOVA with post-hoc tests : Compare multiple derivatives’ activities (p < 0.05 threshold) .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use DMSO (<1% v/v) to pre-dissolve compounds, followed by dilution in assay buffer.
- Nanoparticle encapsulation : PEG-PLGA nanoparticles to enhance bioavailability .
- Critical micelle concentration (CMC) : Test surfactants (e.g., Tween-80) to maintain compound stability .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles .
- Ventilation : Use fume hoods for weighing and synthesis steps .
- Waste disposal : Collect in halogenated solvent waste containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
